Cas no 1227576-95-5 (2-Fluoro-3-hydroxyisonicotinic acid)

2-Fluoro-3-hydroxyisonicotinic acid 化学的及び物理的性質
名前と識別子
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- 2-fluoro-3-hydroxyisonicotinic acid
- 2-Fluoro-3-hydroxy-4-pyridinecarboxylic acid
- 2-fluoro-3-hydroxypyridine-4-carboxylic acid
- starbld0001818
- AS-78737
- D94423
- 2-Fluoro-3-hydroxyisonicotinic
- MFCD16611052
- 1227576-95-5
- DTXSID301257748
- EN300-7701445
- 2-Fluoro-3-hydroxyisonicotinic acid
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- MDL: MFCD16611052
- インチ: 1S/C6H4FNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11)
- InChIKey: ILTRDDUNTDIMDR-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C(=O)O)C=CN=1)O
計算された属性
- せいみつぶんしりょう: 157.01752115g/mol
- どういたいしつりょう: 157.01752115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 70.4
2-Fluoro-3-hydroxyisonicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA15532-10g |
2-FLUORO-3-HYDROXYISONICOTINIC ACID |
1227576-95-5 | 95% | 10g |
$3912.00 | 2024-04-20 | |
1PlusChem | 1P01K2RW-100mg |
2-FLUORO-3-HYDROXYISONICOTINIC ACID |
1227576-95-5 | 95%+ | 100mg |
$443.00 | 2023-12-25 | |
A2B Chem LLC | BA15532-50mg |
2-FLUORO-3-HYDROXYISONICOTINIC ACID |
1227576-95-5 | 95% | 50mg |
$246.00 | 2024-04-20 | |
A2B Chem LLC | BA15532-2.5g |
2-FLUORO-3-HYDROXYISONICOTINIC ACID |
1227576-95-5 | 95% | 2.5g |
$1804.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1014282-100mg |
2-FLUORO-3-HYDROXYISONICOTINIC ACID |
1227576-95-5 | 95%+ | 100mg |
$430 | 2024-06-05 | |
Alichem | A024000551-1g |
2-Fluoro-3-hydroxyisonicotinic acid |
1227576-95-5 | 97% | 1g |
$1663.20 | 2023-09-03 | |
A2B Chem LLC | BA15532-250mg |
2-FLUORO-3-HYDROXYISONICOTINIC ACID |
1227576-95-5 | 95% | 250mg |
$415.00 | 2024-04-20 | |
A2B Chem LLC | BA15532-500mg |
2-FLUORO-3-HYDROXYISONICOTINIC ACID |
1227576-95-5 | 95% | 500mg |
$579.00 | 2024-04-20 | |
A2B Chem LLC | BA15532-1g |
2-FLUORO-3-HYDROXYISONICOTINIC ACID |
1227576-95-5 | 95% | 1g |
$795.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1014282-100mg |
2-FLUORO-3-HYDROXYISONICOTINIC ACID |
1227576-95-5 | 95%+ | 100mg |
$430 | 2025-02-26 |
2-Fluoro-3-hydroxyisonicotinic acid 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
2-Fluoro-3-hydroxyisonicotinic acidに関する追加情報
2-Fluoro-3-hydroxyisonicotinic Acid (CAS 1227576-95-5): A Versatile Fluorinated Building Block for Pharmaceutical and Agrochemical Applications
In the realm of fluorinated heterocyclic compounds, 2-Fluoro-3-hydroxyisonicotinic acid (CAS 1227576-95-5) has emerged as a valuable building block for medicinal chemistry and crop protection research. This fluorinated pyridine derivative combines the unique electronic effects of fluorine substitution with the versatile reactivity of both carboxylic acid and hydroxyl functional groups, making it particularly attractive for drug discovery programs.
The growing interest in fluorinated pharmaceutical intermediates reflects broader industry trends toward improved drug metabolism and bioavailability. As researchers seek to develop next-generation kinase inhibitors and antibacterial agents, compounds like 2-Fluoro-3-hydroxyisonicotinic acid provide crucial molecular scaffolds. Recent patent literature reveals its incorporation into experimental compounds targeting inflammatory diseases and metabolic disorders.
From a synthetic chemistry perspective, the ortho-fluorine and hydroxyl substitution pattern in 2-Fluoro-3-hydroxyisonicotinic acid creates interesting possibilities for chelate-directed metalation and regioselective functionalization. These characteristics have made it particularly valuable for constructing complex molecular architectures through cross-coupling reactions and click chemistry approaches that are currently trending in chemical research publications.
The compound's physicochemical properties warrant special attention. With a calculated LogP of 0.89 and TPSA of 66.48 Ų, 2-Fluoro-3-hydroxyisonicotinic acid exhibits favorable characteristics for drug-like molecules according to Lipinski's rule of five. These parameters contribute to its growing popularity in fragment-based drug design strategies, especially for central nervous system targets where fluorinated compounds often show improved blood-brain barrier penetration.
In agrochemical applications, the fluoropyridine moiety of 2-Fluoro-3-hydroxyisonicotinic acid has shown promise in developing new-generation fungicides and herbicide safeners. The fluorine atom's electronegativity and small atomic radius can significantly influence biological activity, making this compound a focus of research for sustainable crop protection solutions—a hot topic in agricultural chemistry circles.
Quality control and analytical characterization present specific challenges for fluorinated isonicotinic acid derivatives. Advanced techniques like 19F NMR spectroscopy and LC-MS/MS are typically employed to verify the purity and structure of 2-Fluoro-3-hydroxyisonicotinic acid, with commercial samples generally specified at ≥95% purity by HPLC analysis. These analytical methods have become standard practice in pharmaceutical quality assurance protocols.
The commercial availability of 2-Fluoro-3-hydroxyisonicotinic acid has expanded significantly in recent years, with major fine chemical suppliers offering the compound in research quantities. Current market analysis suggests growing demand for this fluorinated building block, particularly from contract research organizations specializing in fluorine chemistry and medicinal chemistry outsourcing.
From a safety perspective, proper handling of 2-Fluoro-3-hydroxyisonicotinic acid requires standard laboratory precautions for carboxylic acid compounds. Material safety data sheets recommend using personal protective equipment and working in well-ventilated areas, consistent with general laboratory safety practices for similar organic acids.
Looking forward, the unique structural features of 2-Fluoro-3-hydroxyisonicotinic acid position it as a compound of continuing interest for multiple applications. Its combination of fluorine effects with multiple functional handles makes it particularly valuable for structure-activity relationship studies and bioisostere development—two areas receiving increased attention in drug discovery pipelines.
For researchers investigating fluorinated heterocycles or developing multi-target therapeutic agents, 2-Fluoro-3-hydroxyisonicotinic acid offers a versatile starting material with demonstrated utility across multiple therapeutic areas. Its growing presence in scientific literature and patent applications suggests this compound will remain an important tool for chemical innovation in coming years.
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